

Technical Deep Dive: Mass Spectrometry Fragmentation of CAS 338791-83-6

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Compound of Interest

Compound Name: 2-(4-Benzoylphenyl)-2-phenylacetamide

CAS No.: 338791-83-6

Cat. No.: B2425636

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A Comparative Guide for Impurity Profiling & Reference Standard Characterization

Executive Summary & Compound Identity

CAS 338791-83-6, chemically identified as **2-(4-Benzoylphenyl)-2-phenylacetamide**, serves as a critical reference standard in the development of benzophenone-derived analgesics and non-steroidal anti-inflammatory drugs (NSAIDs). It is structurally characterized by a diphenylmethane core functionalized with a primary amide and a benzoyl moiety.

In drug development, this compound is frequently monitored as:

- A Process Intermediate: In the synthesis of phenylacetic acid derivatives.
- A Degradation Impurity: Resulting from the incomplete hydrolysis of nitrile precursors or amidation of the parent acid.

Chemical Profile

Property	Specification
Chemical Name	2-(4-Benzoylphenyl)-2-phenylacetamide
Molecular Formula	C ₂₁ H ₁₇ NO ₂
Exact Mass	315.1259 Da
Monoisotopic Mass [M+H] ⁺	316.1332 Da
Key Functional Groups	Primary Amide (-CONH ₂), Benzophenone (Ar-CO-Ar), Diarylmethyl

Experimental Protocol: LC-MS/MS Conditions

To replicate the fragmentation data described below, the following "Self-Validating" protocol is recommended. This setup prioritizes sensitivity for the protonated amide species.

Methodology

- Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) or Q-TOF for high-resolution confirmation.
- Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
- Rationale: Primary amides possess a basic nitrogen lone pair, making them readily protonatable ([M+H]⁺). Negative mode sensitivity is significantly lower (approx. 10-50x less response) due to the weak acidity of the N-H bond compared to carboxylic acids.

Chromatographic & MS Parameters

Parameter	Setting	Purpose
Mobile Phase A	0.1% Formic Acid in Water	Promotes protonation ($[M+H]^+$ formation).
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Ensures solubility of the hydrophobic benzophenone core.
Flow Rate	0.4 mL/min	Optimal desolvation efficiency.
Source Temp	500°C	Prevents source contamination from the aromatic core.
Collision Gas	Nitrogen / Argon	Induces CID (Collision Induced Dissociation).

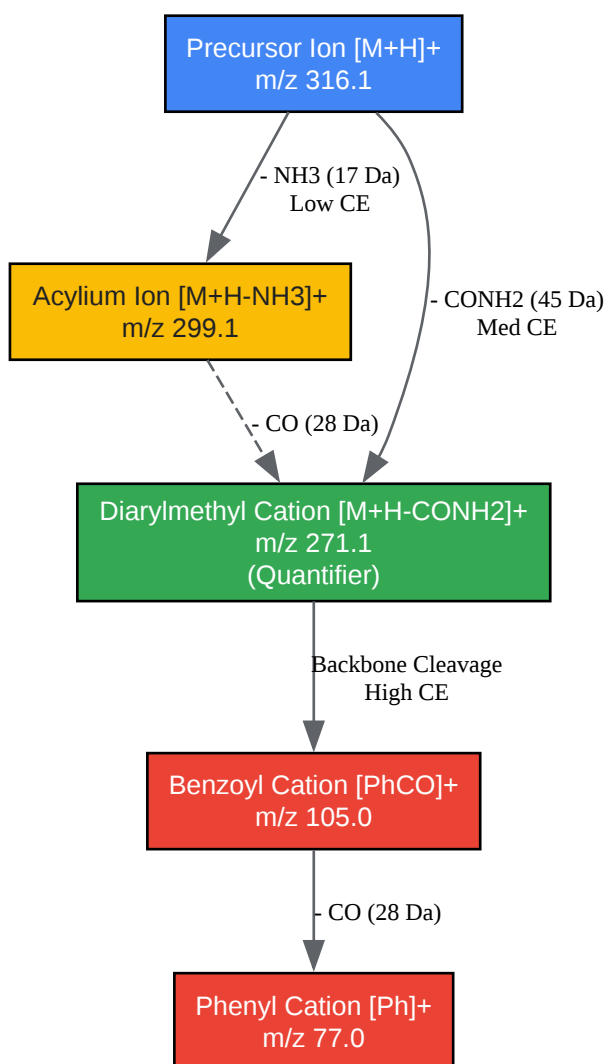
Fragmentation Pattern Analysis (ESI+)

The fragmentation of CAS 338791-83-6 follows a distinct, energy-dependent pathway governed by the stability of the diphenylmethyl carbocation.

Primary Fragmentation Pathway

- Precursor Ion (m/z 316.1): The protonated molecule $[M+H]^+$ is stable at low collision energies.
- Neutral Loss of Ammonia (m/z 299.1): A characteristic cleavage for primary amides. The amide nitrogen is lost as NH_3 (17 Da), generating an acylium ion intermediate.
- Cleavage of the Amide Bond (m/z 271.1): This is the Quantifier Transition. The loss of the entire amide group ($-CONH_2$, 45 Da) or the sequential loss of CO from the m/z 299 ion yields a highly stabilized diarylmethyl carbocation $[CH(Ph)(Ph-CO-Ph)]^+$.
- Benzoyl Group Fragmentation (m/z 105.0 & 77.0): At higher collision energies (CE > 35 eV), the benzophenone backbone shatters, yielding the benzoyl cation ($PhCO^+$, m/z 105) and the phenyl cation (Ph^+ , m/z 77).

Visualized Signaling Pathway (DOT Diagram)



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Figure 1: ESI+ Fragmentation pathway of CAS 338791-83-6 showing the progression from the protonated amide to the stable diarylmethyl cation and subsequent benzoyl fragments.

Performance Comparison: Amide vs. Acid Alternative

A common challenge in analyzing CAS 338791-83-6 is distinguishing it from its hydrolysis product, 2-(4-Benzoylphenyl)-2-phenylacetic acid (the "Acid"). The table below compares their MS performance to guide method development.

Feature	Target: Amide (CAS 338791-83-6)	Alternative: Acid Metabolite	Scientific Insight
Preferred Polarity	Positive (ESI+)	Negative (ESI-)	Amides protonate easily; Acids deprotonate. Switching polarity is the best separation tool.
Precursor Ion	m/z 316.1 [M+H] ⁺	m/z 315.1 [M-H] ⁻	The 1 Da mass difference is distinguishable, but polarity switching provides 100x better selectivity.
Key Neutral Loss	-17 Da (NH ₃)	-44 Da (CO ₂)	The loss of ammonia (17) is diagnostic for the amide; the acid typically loses CO ₂ (44) in negative mode.
Signal Stability	High in acidic mobile phase	Low in acidic mobile phase	The Amide is robust in Formic Acid; the Acid requires neutral/basic pH (Ammonium Acetate) for optimal ESI- signal.
Ret. Time (C18)	Earlier Eluting	Later Eluting	The amide is generally more polar than the corresponding free acid in low pH conditions where the acid is unionized.

Why This Matters

For Trace Impurity Analysis: If you are quantifying the Amide (CAS 338791-83-6) in a matrix containing the Acid, use ESI+. The Acid will be virtually silent in ESI+ mode, eliminating interference. For Metabolite ID: If you observe a peak at m/z 317 (+16 Da from drug) that loses water (-18) instead of ammonia (-17), it is likely the Acid, not the Amide.

References

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